1-Iodo-4-propylbenzene
Overview
Description
1-Iodo-4-propylbenzene is an organic compound with the molecular formula C9H11I . It is a derivative of benzene, where an iodine atom is substituted at the para position relative to a propyl group. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-propylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-propylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically proceeds under mild conditions, ensuring the selective substitution of the iodine atom at the para position.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve a multi-step process. Initially, 4-propylbenzene undergoes a Friedel-Crafts acylation to introduce an acyl group, followed by a Clemmensen reduction to convert the acyl group to an alkane. Finally, the iodination step is carried out to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-propylbenzene primarily undergoes electrophilic aromatic substitution reactions. These reactions include nitration, sulfonation, and halogenation. The compound can also participate in coupling reactions, such as the Suzuki-Miyaura cross-coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used reagents.
Sulfonation: Sulfur trioxide or fuming sulfuric acid is employed.
Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride.
Major Products: The major products formed from these reactions include nitro, sulfonyl, and halogenated derivatives of this compound .
Scientific Research Applications
1-Iodo-4-propylbenzene is utilized in various fields of scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is used in the study of biological pathways and mechanisms involving iodine-containing compounds.
Medicine: Research into potential pharmaceutical applications, particularly in the development of radiolabeled compounds for diagnostic imaging.
Industry: Employed in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-iodo-4-propylbenzene in electrophilic aromatic substitution involves the formation of a sigma complex (benzenonium ion) as an intermediate. The iodine atom acts as an electron-withdrawing group, stabilizing the intermediate and facilitating the substitution reaction. The aromatic ring is regenerated by the loss of a proton, resulting in the substituted product .
Comparison with Similar Compounds
1-Iodo-4-methylbenzene: Similar structure but with a methyl group instead of a propyl group.
1-Iodo-4-ethylbenzene: Contains an ethyl group in place of the propyl group.
1-Bromo-4-propylbenzene: Bromine atom substituted instead of iodine.
Uniqueness: 1-Iodo-4-propylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its brominated or chlorinated analogs. The larger atomic radius and higher electronegativity of iodine influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
1-iodo-4-propylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWCHMFGMKNWEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346481 | |
Record name | 1-Iodo-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126261-84-5 | |
Record name | 1-Iodo-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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